2-Amino-6-methylisonicotinic acid

Overview

Description

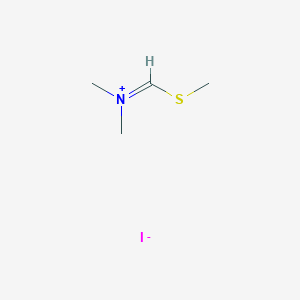

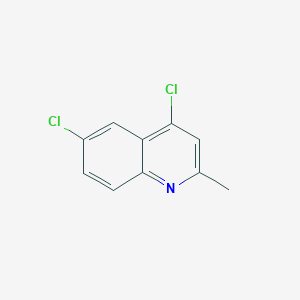

2-Amino-6-methylisonicotinic acid is a derivative of isonicotinic acid, which is structurally related to nicotinic acid, a form of vitamin B3. It is a compound that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry. The compound is characterized by the presence of an amino group and a methyl group on the pyridine ring, which may influence its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of derivatives related to 2-amino-6-methylisonicotinic acid has been explored in several studies. For instance, derivatives of isonicotinic acid hydrazide and 2-methylisonicotinic acid hydrazide have been synthesized using amino acids and acylamino acids . The synthesis methods include condensation reactions with isonicotinic acid chloride hydrochloride or 2-methylisonicotinic acid chloride hydrochloride, among others. These methods demonstrate the versatility in synthesizing a range of compounds that include the 2-amino-6-methylisonicotinic acid moiety.

Molecular Structure Analysis

The molecular structure of compounds related to 2-amino-6-methylisonicotinic acid has been determined using techniques such as X-ray crystallography. For example, a study on the synthesis and crystal structures of various complexes, including [(2-amino-6-methylpyridine)H]+(NO3)−, revealed insights into the types of hydrogen bonds present in these compounds . The analysis of such structures helps in understanding the molecular interactions and the potential for forming stable complexes with other molecules.

Chemical Reactions Analysis

The chemical reactivity of 2-amino-6-methylisonicotinic acid derivatives can be inferred from the types of reactions they undergo. The synthesis of N-acyl derivatives, as mentioned, involves condensation reactions that are fundamental in peptide and medicinal chemistry . The presence of the amino group in the molecule suggests that it can participate in various chemical reactions, such as forming amides, which are common in drug molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-6-methylisonicotinic acid derivatives are influenced by the functional groups present on the pyridine ring. The amino and methyl groups can affect the compound's solubility, acidity, and ability to form hydrogen bonds, as indicated by the IR spectra and structural analysis of related compounds . These properties are crucial for the compound's behavior in biological systems and its potential as a pharmaceutical agent.

Scientific Research Applications

Chemotherapeutic Applications

2-Amino-6-methylisonicotinic acid and its derivatives have been explored for their potential in chemotherapeutic applications, particularly in the treatment of tuberculosis. Derivatives of 2-methylisonicotinic acid hydrazide, a closely related compound, have been synthesized and tested for their antitubercular action, showing varying degrees of activity and toxicity (Winterstein et al., 1956). Another study synthesized over fifty derivatives of 2-methylisonicotinic acid hydrazide and examined their antitubercular properties (Isler et al., 1955).

Metabolic Studies in Microbial Systems

Research has shown that certain microbes can metabolize compounds similar to 2-Amino-6-methylisonicotinic acid. A study on Achromobacter D demonstrated how this bacterium metabolizes N-methylisonicotinic acid, a compound analogous to 2-Amino-6-methylisonicotinic acid, by producing various metabolic end-products (Wright & Cain, 1972).

Application in Material Science

2-Amino-6-methylisonicotinic acid and its derivatives have been investigated in the field of material science. For instance, a study explored cis-Dichloroplatinum (II) complexes with aminomethylnicotinate and isonicotinate ligands, which are structurally related to 2-Amino-6-methylisonicotinic acid (Schobert & Biersack, 2005).

Electrocatalytic Applications

A study on the electrocatalytic carboxylation of 2-amino-5-bromopyridine, a compound structurally similar to 2-Amino-6-methylisonicotinic acid, showed its application in electrochemistry. The study involved the conversion of this compound to 6-aminonicotinic acid, highlighting a potential application in green chemistry (Feng et al., 2010).

Biochemical Analysis

2-Amino-6-methylisonicotinic acid and related compounds have been used in biochemical studies. For instance, indirect fluorescence detection of native amino acids in capillary zone electrophoresis was demonstrated, suggesting a role for related compounds in analytical techniques (Kuhr & Yeung, 1988).

Safety and Hazards

The safety information for “2-Amino-6-methylisonicotinic acid” indicates that it has a GHS07 pictogram and a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

properties

IUPAC Name |

2-amino-6-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARJEOMVLKJPRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496635 | |

| Record name | 2-Amino-6-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65169-64-4 | |

| Record name | 2-Amino-6-methyl-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65169-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)

![2-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1337626.png)

![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)